![molecular formula C14H22N2O4 B2676353 Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate CAS No. 2361691-43-0](/img/structure/B2676353.png)
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate, also known as MPAC, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPAC is a cyclohexane derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in the inflammatory response. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate in lab experiments is its potential therapeutic value. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been shown to have anti-tumor properties and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and difficult to replicate.
Future Directions
There are a number of future directions for the research of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate. One area of research is the development of new cancer therapies that utilize the anti-tumor properties of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate. Another area of research is the exploration of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted to further understand the mechanism of action of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate and its biochemical and physiological effects.
Synthesis Methods
The synthesis of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate involves a multi-step process that includes the reaction of cyclohexanone with methylamine, followed by the reaction of the resulting compound with acetic anhydride and propenoic acid. The final step of the synthesis involves the reaction of the intermediate product with methanol and hydrochloric acid to produce Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate. The synthesis of Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate is a complex process that requires careful attention to detail and precise chemical reactions.
Scientific Research Applications
Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has anti-tumor properties and can inhibit the growth of cancer cells. Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate has been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-3-12(17)15-9-8-13(18)16-11-6-4-10(5-7-11)14(19)20-2/h3,10-11H,1,4-9H2,2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBFKPIFQWFKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(prop-2-enamido)propanamido]cyclohexane-1-carboxylate |
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